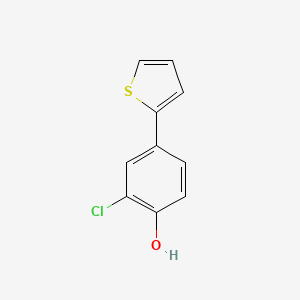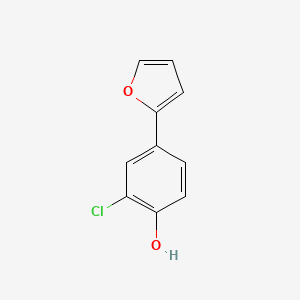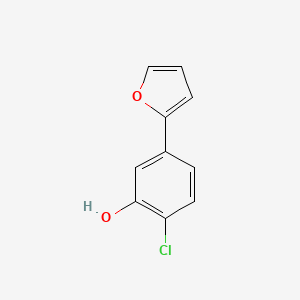
2-Chloro-5-(thiophen-3-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(thiophen-3-yl)phenol, 95% (2C5TP) is an organic compound belonging to the phenol family. It is a colorless, crystalline solid with a melting point of 101-103°C and a boiling point of 305°C. 2C5TP has a wide range of applications in scientific research due to its unique properties and is used in a variety of fields such as organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
2-Chloro-5-(thiophen-3-yl)phenol, 95% has a wide range of applications in scientific research due to its unique properties. It is used in organic synthesis, medicinal chemistry, and materials science. In organic synthesis, 2-Chloro-5-(thiophen-3-yl)phenol, 95% is used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. In medicinal chemistry, it is used as a building block for the synthesis of a variety of drug molecules. In materials science, it is used as a monomer for the synthesis of polymers with unique properties.
Mécanisme D'action
2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound that can act as an electron donor or acceptor. In its electron donor form, it can donate electrons to other molecules and can act as a reducing agent. In its electron acceptor form, it can accept electrons from other molecules and can act as an oxidizing agent. This property makes it useful as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
2-Chloro-5-(thiophen-3-yl)phenol, 95% has not been found to have any significant biochemical or physiological effects. It is non-toxic and has no known adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(thiophen-3-yl)phenol, 95% has several advantages for lab experiments. It is a stable compound with a wide range of applications in scientific research, making it ideal for use in organic synthesis, medicinal chemistry, and materials science. It is also relatively inexpensive and can be synthesized in a two-step reaction. However, it is important to note that 2-Chloro-5-(thiophen-3-yl)phenol, 95% is an organic compound and should be handled with caution. It should be used in an inert atmosphere and proper safety precautions should be taken when handling it.
Orientations Futures
The future of 2-Chloro-5-(thiophen-3-yl)phenol, 95% is promising due to its wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of compounds such as heterocycles, polymers, and pharmaceuticals. It can also be used as a catalyst for a variety of reactions. In addition, it can be used as a monomer for the synthesis of polymers with unique properties. It is also non-toxic and has no known adverse effects on humans or animals, making it a safe and effective tool for scientific research.
Méthodes De Synthèse
2-Chloro-5-(thiophen-3-yl)phenol, 95% can be synthesized via a two-step reaction of thiophenol and chloroacetyl chloride. The reaction of thiophenol and chloroacetyl chloride in the presence of a base such as potassium carbonate yields 2-Chloro-5-(thiophen-3-yl)phenol, 95%. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-chloro-5-thiophen-3-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMXJMVFPZFGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685821 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-27-3 |
Source


|
| Record name | 2-Chloro-5-(thiophen-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

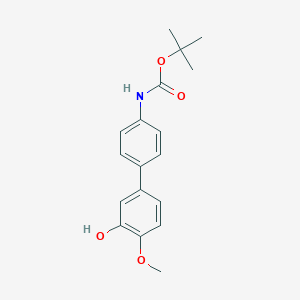
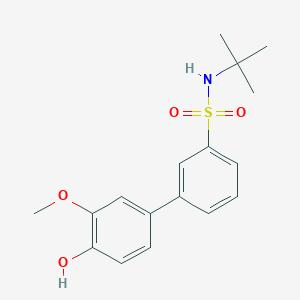
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
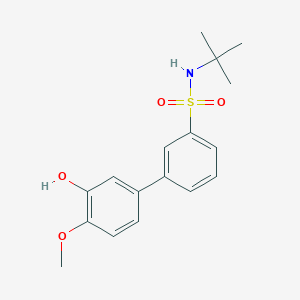

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)


